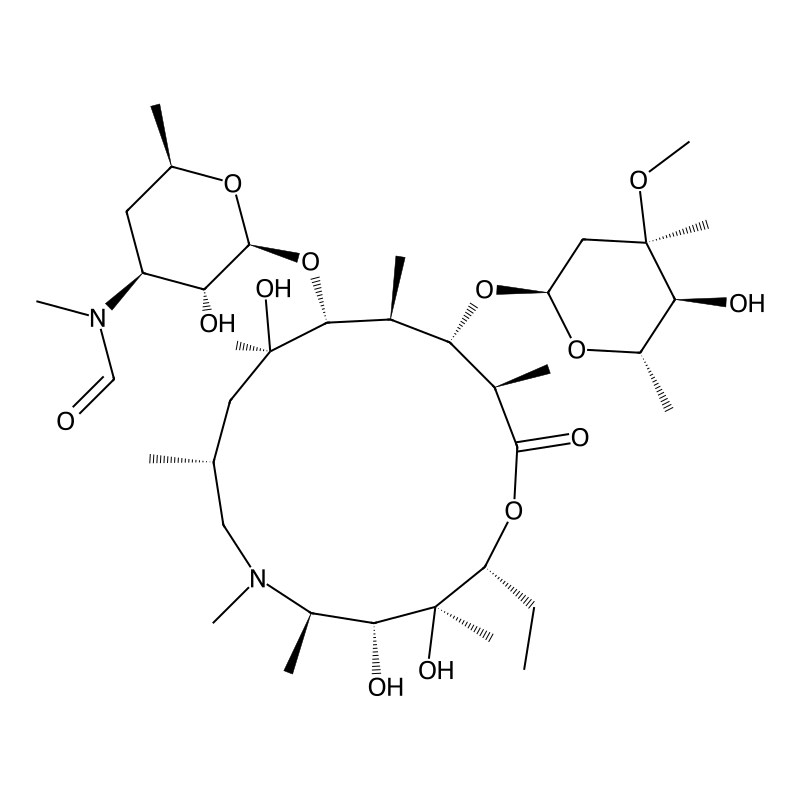

3'-N-Demethyl-3'-N-formylazithromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, which is a macrolide antibiotic. This compound is characterized by its molecular formula and a molecular weight of approximately 763 g/mol. It is often referred to as "Azithromycin Related Compound F" and is primarily utilized in pharmaceutical research and development as a reference standard for quality control in azithromycin formulations .

What is 3'-N-Demethyl-3'-N-formylazithromycin?

3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, a widely used antibiotic. It is a minor component that can arise during the manufacturing process or storage of azithromycin [].

Scientific Research Applications

Research on 3'-N-Demethyl-3'-N-formylazithromycin primarily focuses on its properties as a metabolite of azithromycin. Here are some examples:

Stability Testing

Researchers may study how 3'-N-Demethyl-3'-N-formylazithromycin forms and how it is affected by different storage conditions. This information helps ensure that azithromycin medications remain effective throughout their shelf life.

The chemical reactivity of 3'-N-Demethyl-3'-N-formylazithromycin largely mirrors that of azithromycin due to its structural similarities. The compound can undergo various reactions typical of macrolides, including:

- Hydrolysis: Under acidic or basic conditions, the lactone ring can hydrolyze, leading to the formation of open-chain products.

- Reduction: The formyl group may be reduced to an alcohol, altering the compound's pharmacological properties.

- Acylation: The amine groups can participate in acylation reactions, potentially modifying the compound for enhanced biological activity.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for therapeutic use.

3'-N-Demethyl-3'-N-formylazithromycin exhibits biological activities similar to those of azithromycin, primarily acting as an antibiotic against a range of bacterial infections. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide elongation. Studies have shown that this compound retains significant antibacterial efficacy against various pathogens, including Gram-positive and some Gram-negative bacteria .

The synthesis of 3'-N-Demethyl-3'-N-formylazithromycin can be achieved through several methods:

- Demethylation: Starting from azithromycin, selective demethylation at the nitrogen position can be performed using reagents such as lithium aluminum hydride or boron tribromide.

- Formylation: The introduction of the formyl group can be accomplished via formylation reactions using formic acid or other formylating agents in the presence of suitable catalysts.

- Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from byproducts.

These synthesis methods allow for the production of high-purity reference standards necessary for analytical applications .

3'-N-Demethyl-3'-N-formylazithromycin serves several key applications:

- Pharmaceutical Standards: It acts as a reference standard in quality control laboratories to ensure the purity and potency of azithromycin products.

- Research: Used in pharmacological studies to investigate modifications that could enhance antibiotic efficacy or reduce resistance.

- Analytical Chemistry: Employed in chromatographic methods for the detection and quantification of azithromycin and its metabolites in biological samples .

Interaction studies involving 3'-N-Demethyl-3'-N-formylazithromycin primarily focus on its pharmacokinetics and potential drug-drug interactions. Research indicates that this compound may interact with various cytochrome P450 enzymes, influencing the metabolism of co-administered drugs. Additionally, it has been observed to exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains, highlighting its potential role in combination therapy .

Several compounds share structural similarities with 3'-N-Demethyl-3'-N-formylazithromycin. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azithromycin | Base structure with a lactone ring | Broad-spectrum antibiotic activity |

| Erythromycin | Another macrolide with a different sugar moiety | Effective against Gram-positive bacteria |

| Clarithromycin | Modified macrolide with additional methyl groups | Enhanced stability and activity against H. pylori |

| Roxithromycin | Semi-synthetic derivative of erythromycin | Improved oral bioavailability |

While all these compounds are macrolides with antibacterial properties, 3'-N-Demethyl-3'-N-formylazithromycin is unique due to its specific modifications that affect its pharmacological profile and application as a reference standard in drug formulation .

Molecular Formula and Weight (C38H70N2O13, 763.0 g/mol)

The molecular composition of 3'-N-Demethyl-3'-N-formylazithromycin is defined by the empirical formula C38H70N2O13, establishing a molecular weight of 763.0 grams per mole [1] [7]. This molecular weight represents a net addition of 14.0157 daltons compared to the parent azithromycin compound (C38H72N2O12, molecular weight 748.9845) [1]. The molecular weight has been consistently reported across multiple analytical sources, with slight variations in precision ranging from 762.97 to 763.0 grams per mole depending on the analytical method employed [2] [6].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C38H70N2O13 | Computed by PubChem |

| Molecular Weight | 763.0 g/mol | Mass Spectrometry |

| Exact Mass | 762.48779029 Da | High-Resolution MS |

| Monoisotopic Mass | 762.48779029 Da | PubChem Database |

Structural Characteristics and Functional Groups

The structural architecture of 3'-N-Demethyl-3'-N-formylazithromycin retains the fundamental macrolide framework characteristic of azithromycin, featuring a 15-membered lactone ring system [14] [18]. The compound maintains the core azalide structure with a methyl-substituted nitrogen at the 9a position, which differentiates it from 14-membered erythromycin derivatives [18]. The primary structural modification occurs at the 3'-N position of the desosamine sugar moiety, where the original N-methyl group has been replaced with a formyl group (HCO) .

The functional groups present in the molecule include multiple hydroxyl groups positioned at carbons 3, 4, and 10 of the macrolactone ring, methoxy groups contributing to the lipophilic character, and the characteristic formamide linkage at the 3'-N position [1]. The desosamine and cladinose sugar units remain attached to the lactone core through glycosidic bonds, preserving the amphiphilic nature essential for biological activity [1] [8].

The compound exhibits 18 defined stereocenters, maintaining the absolute stereochemistry characteristic of the azithromycin scaffold [8]. The topological polar surface area measures 197 Ų, indicating significant polar character that influences solubility and membrane permeability properties [1].

IUPAC Nomenclature and Chemical Identifiers

The systematic IUPAC nomenclature for 3'-N-Demethyl-3'-N-formylazithromycin is N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide [1]. This comprehensive nomenclature reflects the complete stereochemical configuration and functional group positioning throughout the molecular structure.

The compound is registered under Chemical Abstracts Service number 612069-28-0 and carries the FDA Unique Ingredient Identifier 60LW0W4ZTF [1] [8]. Additional chemical identifiers include the InChI key QNGDWLRYIAHQGP-BICOPXKESA-N and the DSSTox Substance ID DTXSID40210126 [1]. The compound appears in pharmaceutical monographs as Azithromycin EP Impurity F and USP Azithromycin Related Compound F [6].

Stereochemistry and Conformational Analysis

The stereochemical configuration of 3'-N-Demethyl-3'-N-formylazithromycin maintains the absolute stereochemistry of azithromycin with 18 defined stereocenters and zero undefined stereocenters [1] [8]. The compound exhibits no geometric isomerism (E/Z centers = 0), indicating the absence of carbon-carbon double bonds that could contribute to configurational isomerism [8].

Conformational analysis reveals that the compound can exist in multiple rotameric forms due to restricted rotation around the formamide bond at the 3'-N position . These rotamers, designated as Rotamer 1 and Rotamer 2, co-elute during high-performance liquid chromatography analysis but are quantified collectively in pharmacopeial methods . The formation of rotamers represents a significant conformational difference from the parent azithromycin, which does not exhibit such restricted rotation.

The macrolactone ring adopts conformations similar to those observed in azithromycin, with the 15-membered ring system displaying greater conformational flexibility compared to 14-membered macrolides [13]. Molecular modeling studies suggest that the compound can adopt folded-out conformations characteristic of azalide antibiotics, with the desosamine sugar positioned to maintain potential ribosomal binding interactions [13].

Physicochemical Properties

The physicochemical properties of 3'-N-Demethyl-3'-N-formylazithromycin reflect its macrolide structure with specific modifications that influence its behavior in analytical and biological systems [4] [6]. The compound demonstrates limited solubility in aqueous media, with enhanced solubility in organic solvents including dimethyl sulfoxide, methanol, and chloroform [6].

| Property | Value | Method |

|---|---|---|

| Melting Point | >155°C (decomposition) | Thermal Analysis |

| Predicted Boiling Point | 871.4±65.0°C | Computational |

| Predicted Density | 1.21±0.1 g/cm³ | Computational |

| XLogP3 | 3.5 | Computed Partition Coefficient |

| Hydrogen Bond Donors | 5 | Computational Analysis |

| Hydrogen Bond Acceptors | 14 | Computational Analysis |

| Rotatable Bonds | 7 | Molecular Modeling |

The compound exhibits hygroscopic properties, requiring storage under controlled atmospheric conditions at -20°C under inert atmosphere [6]. The predicted pKa value of 13.25±0.70 indicates basic character, consistent with the presence of tertiary amine functionality in the desosamine sugar unit [6].

Storage stability studies indicate that the compound forms under elevated temperature conditions during azithromycin storage, necessitating strict environmental controls for pharmaceutical formulations . The compound shows enhanced formation rates at temperatures above 40°C with relative humidity exceeding 75% .

Spectroscopic Characteristics

Spectroscopic characterization of 3'-N-Demethyl-3'-N-formylazithromycin has been accomplished through multiple analytical techniques, providing comprehensive structural confirmation [20]. High-resolution mass spectrometry in positive electrospray ionization mode yields the molecular ion [M+H]⁺ at m/z 763.0, confirming the molecular weight and elemental composition [19].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR revealing characteristic resonances for the formyl proton and modified chemical shifts in the desosamine region compared to azithromycin [20]. The formyl group appears as a distinct signal, confirming the N-formylation at the 3'-position. ¹³C NMR spectroscopy demonstrates the presence of the formyl carbon and confirms the retention of all other carbon environments characteristic of the azithromycin framework [20].

Liquid chromatography-tandem mass spectrometry methods have been developed for analytical quantification, utilizing collision-induced dissociation with fixed collision energy of 30 eV to generate characteristic fragment ions [19]. The compound exhibits relative retention times of 0.26-0.37 compared to azithromycin in reverse-phase chromatographic systems, with relative response factors ranging from 1.7 to 4.1 depending on the rotameric forms present .

Infrared spectroscopy reveals characteristic absorption bands corresponding to the formamide functionality, distinguishing the compound from azithromycin through the presence of amide carbonyl stretching frequencies [24]. The spectroscopic data package provided with reference standards includes comprehensive HPLC, mass spectrometry, ¹H NMR, and FTIR data for complete structural confirmation [24].

Comparison with Parent Azithromycin Structure

The structural relationship between 3'-N-Demethyl-3'-N-formylazithromycin and azithromycin reveals specific modifications that significantly impact the compound's properties while maintaining the core macrolide framework [18]. Azithromycin contains a 15-membered lactone ring system characteristic of azalide antibiotics, differing from the 14-membered erythromycin derivatives through the incorporation of a methyl-substituted nitrogen at the 9a position [18].

| Structural Feature | Azithromycin | 3'-N-Demethyl-3'-N-formylazithromycin |

|---|---|---|

| Molecular Formula | C38H72N2O12 | C38H70N2O13 |

| Molecular Weight | 748.98 g/mol | 763.0 g/mol |

| 3'-N Substitution | N(CH3)2 | NHCHO |

| Lactone Ring Size | 15-membered | 15-membered |

| Stereochemistry | 18 defined centers | 18 defined centers |

| Rotamer Formation | Not observed | Two rotamers present |

The key structural difference lies in the 3'-N position of the desosamine sugar, where azithromycin contains a dimethylamino group [N(CH3)2] while the derivative features an N-methylformamide group [NHCHO] . This modification results from the sequential demethylation and formylation of azithromycin, involving the removal of one methyl group followed by the addition of a formyl moiety .

The presence of the formyl group introduces restricted rotation around the amide bond, leading to the formation of rotameric species not observed in azithromycin . This conformational restriction impacts analytical behavior, with the compound requiring specialized quantification methods that account for the collective presence of both rotamers .